molecular formula C19H17N3O3S B4352853 Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4352853
M. Wt: 367.4 g/mol
InChI Key: RVSKHPJDPRLWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-cyclopropyl-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, mercapto, and methylphenyl groups through various substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the mercapto group allows for potential interactions with metal ions or thiol groups in proteins, which can influence its biological activity.

Comparison with Similar Compounds

  • Methyl 3-(3-methylphenyl)-7-(1-naphthoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-, (2R-cis)-

Comparison: Methyl 7-cyclopropyl-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the pyrido[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-10-4-3-5-12(8-10)22-16-15(17(23)21-19(22)26)13(18(24)25-2)9-14(20-16)11-6-7-11/h3-5,8-9,11H,6-7H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSKHPJDPRLWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 7-cyclopropyl-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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